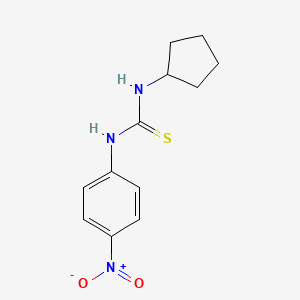

1-Cyclopentyl-3-(4-nitrophenyl)thiourea

Description

BenchChem offers high-quality 1-Cyclopentyl-3-(4-nitrophenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-3-(4-nitrophenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O2S |

|---|---|

Molecular Weight |

265.33 g/mol |

IUPAC Name |

1-cyclopentyl-3-(4-nitrophenyl)thiourea |

InChI |

InChI=1S/C12H15N3O2S/c16-15(17)11-7-5-10(6-8-11)14-12(18)13-9-3-1-2-4-9/h5-9H,1-4H2,(H2,13,14,18) |

InChI Key |

PYVNTQSLPNHUKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Biological activity of cyclopentyl substituted thiourea derivatives

An in-depth technical analysis of cyclopentyl-substituted thiourea derivatives reveals a highly versatile pharmacophore capable of modulating diverse biological targets. As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial observations, delving into the steric and electronic causality that makes the cyclopentyl-thiourea axis a privileged scaffold in modern drug discovery.

Mechanistic Grounding: The Cyclopentyl Advantage

The thiourea core (

-

Optimal Steric Volume: In enzyme inhibition (e.g., urease or kinases), the active site pockets require ligands that maximize Van der Waals interactions without inducing steric clashes. The cyclopentyl ring provides an optimal spatial footprint. Expanding the ring to a cyclohexyl or cycloheptyl group, or utilizing rigid adamantyl systems, often results in a sharp drop in binding affinity due to unfavorable steric hindrance[1].

-

Conformational Dynamism: Unlike the rigid, planar nature of an aromatic phenyl ring, the cyclopentyl group exists in a rapid, dynamic equilibrium between envelope and half-chair conformations. This puckered flexibility allows the ligand to dynamically adapt to the microenvironment of target binding sites, such as the ATP-binding pocket of cyclin-dependent kinases[2].

-

Tuned Lipophilicity (LogP): The cyclopentyl moiety precisely tunes the lipophilicity of the molecule, enhancing cell membrane permeability. This is critical for penetrating the thick, lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis and the robust peptidoglycan layers of methicillin-resistant Staphylococcus aureus (MRSA), facilitating high intracellular accumulation[1].

Targeted Biological Activities

A. Urease Inhibition (Gastrointestinal Therapeutics)

Helicobacter pylori relies on the urease enzyme to hydrolyze urea into ammonia, neutralizing gastric acid and enabling bacterial colonization, which leads to chronic gastritis and ulcers. Cyclopentyl-linked N-acylthioureas have emerged as exceptionally potent, competitive urease inhibitors. The cyclopentyl ring anchors the molecule in the hydrophobic sub-pocket of the enzyme, while the thiourea sulfur coordinates directly with the bi-nickel center of the urease active site. Specific cyclopentyl derivatives demonstrate an

B. Antimicrobial Efficacy (MRSA & M. tuberculosis)

The global crisis of multidrug-resistant (MDR) pathogens necessitates novel antibiotic scaffolds. Naphthalimide-thiourea hybrids bearing a cyclopentyl group exhibit remarkable bactericidal profiles. Bioisosteric replacement of a standard phenyl group with a cyclopentyl ring results in highly potent anti-MRSA activity (MIC down to 0.03125 μg/mL). Furthermore, these specific derivatives exhibit strong anti-mycobacterial activity against M. tuberculosis H37Rv (MIC = 2.0 μg/mL) by efficiently disrupting the bacterial cell envelope[1].

C. Oncology: CDK-2 Inhibition

Cyclin-dependent kinase 2 (CDK-2) is a critical regulator of the eukaryotic cell cycle. Pyrrolizine derivatives bearing a cyclopentyl-thiourea moiety act as potent ATP-competitive inhibitors. By mimicking the purine ring of ATP, the thiourea core forms critical hydrogen bonds with the kinase hinge region, while the cyclopentyl group occupies the hydrophobic specificity pocket. These compounds induce cell cycle arrest at the G1 phase and trigger apoptosis in MCF-7 breast cancer cell lines, achieving nanomolar

Quantitative Activity Profile

| Compound Class | Target Organism / Enzyme | Key Derivative | Efficacy Metric ( | Source |

| N-Acylthioureas | H. pylori Urease | Compound 4a | [3] | |

| Naphthalimide-Thioureas | MRSA (Bacterial) | Compound 17b | MIC = 0.03125 μg/mL | [1] |

| Naphthalimide-Thioureas | M. tuberculosis H37Rv | Compound 4l | MIC = 2.0 μg/mL | [1] |

| Pyrrolizine-Thioureas | CDK-2 (MCF-7 Cells) | Compound 19a | [2] |

Mechanistic Visualizations

Synthesis of cyclopentyl-linked N-acylthioureas via isothiocyanate intermediates.

Multi-target biological pathways modulated by cyclopentyl-substituted thioureas.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checkpoints that must be met before data can be considered reliable.

Protocol A: Synthesis of Cyclopentyl-linked N-Acylthioureas

Rationale: The reaction utilizes an in-situ generated isothiocyanate to prevent the isolation of unstable intermediates, ensuring high yields of the final thiourea.

-

Activation: Dissolve 1.0 mmol of the target acid chloride in 10 mL of anhydrous acetone.

-

Isothiocyanate Generation: Add 1.2 mmol of ammonium thiocyanate dropwise at 0°C. Stir for 30 minutes. Causality: Low temperature prevents dimerization of the highly reactive isothiocyanate intermediate.

-

Nucleophilic Addition: Add 1.0 mmol of cyclopentylamine slowly to the mixture. Reflux for 2-4 hours.

-

Isolation: Pour the mixture into ice-cold water. Filter the resulting solid, wash with distilled water, and recrystallize from ethanol.

-

Validation Checkpoint: Perform FT-IR spectroscopy. The synthesis is only validated if the spectrum shows the disappearance of the isothiocyanate peak (~2100

) and the appearance of a strong

Protocol B: High-Throughput In vitro Urease Inhibition Assay

Rationale: The indophenol method measures ammonia production colorimetrically. A self-validating assay must account for background absorbance from the colored thiourea derivatives themselves.

-

Incubation: In a 96-well plate, mix 25 μL of jack bean urease enzyme (1 U/well) with 5 μL of the synthesized cyclopentyl-thiourea (varying concentrations in DMSO) and 50 μL of urea buffer (100 mM, pH 6.8). Incubate at 30°C for 15 minutes.

-

Color Development: Add 45 μL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 μL of alkali reagent (0.5% w/v NaOH, 0.1% active hypochlorite). Incubate for 50 minutes at 30°C.

-

Quantification: Measure absorbance at 630 nm using a microplate reader.

-

Validation Checkpoint: The assay is strictly validated only if:

-

The Negative Control (DMSO only) shows maximum absorbance (100% enzyme activity).

-

The Positive Control (Standard Thiourea) yields an

between 21.0 - 23.5 μM. If the standard falls outside this historical range, the enzyme batch is compromised, and data must be discarded.

-

Protocol C: Broth Microdilution MIC Assay for MRSA

Rationale: Determining the Minimum Inhibitory Concentration (MIC) requires ensuring that the lipophilic cyclopentyl derivatives do not precipitate in the aqueous broth, which would yield false-negative bacterial growth.

-

Preparation: Prepare a serial two-fold dilution of the cyclopentyl-thiourea derivative in Mueller-Hinton Broth (MHB) containing 2% DMSO to maintain solubility.

-

Inoculation: Add 100 μL of MRSA bacterial suspension (adjusted to

CFU/mL) to each well. -

Incubation: Incubate the 96-well plates at 37°C for 18-24 hours.

-

Validation Checkpoint:

-

Sterility Control (MHB + 2% DMSO only) must exhibit zero turbidity (OD600 < 0.05).

-

Growth Control (MHB + bacteria + 2% DMSO) must exhibit visible turbidity.

-

Solubility Control (MHB + highest compound concentration, NO bacteria) must be checked under a microscope to ensure no compound precipitation has occurred, which could be mistaken for bacterial turbidity.

-

References

-

[3] Mumtaz, K., Zaib, S., Saeed, A., et al. (2025). Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis. Acta Chimica Slovenica, 72(4), 798-809. URL:[Link]

-

[1] Rana, P., Parupalli, R., Akhir, A., et al. (2024). Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 15(4). URL:[Link]

-

[2] Shawky, A. M., Ibrahim, N. A., Abourehab, M. A. S., et al. (2021). Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines bearing urea/thiourea moieties with potential cytotoxicity and CDK inhibitory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 15-33. URL:[Link]

Sources

- 1. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

The Pivotal Role of the Nitrophenyl Moiety in Thiourea Scaffolds: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of Thioureas in Medicinal Chemistry

Thiourea derivatives represent a versatile and privileged scaffold in the landscape of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Their utility spans from antimicrobial and anticancer to anti-inflammatory and enzyme inhibitory applications.[3][4] The core thiourea (-NH-CS-NH-) functional group, with its capacity for hydrogen bonding and coordination with metal ions, serves as a critical pharmacophore.[2] The introduction of aromatic substituents, particularly the nitrophenyl group, has been a consistently successful strategy to enhance and modulate the biological efficacy of these compounds.[5][6] The strong electron-withdrawing nature of the nitro group significantly influences the electronic and physicochemical properties of the entire molecule, impacting its interactions with biological targets.[6] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of nitrophenyl thioureas, offering insights into the rational design of more potent and selective therapeutic agents.

Deconstructing the Pharmacophore: A Trifecta of Structural Influence

The biological activity of N,N'-diaryl thioureas is a finely tuned interplay between three key structural components: the nitrophenyl ring, the thiourea linker, and the second aryl substituent. A thorough understanding of how modifications to each of these components impact activity is paramount for lead optimization.

The Nitrophenyl Ring: More Than Just an Anchor

The position of the nitro group on the phenyl ring is a critical determinant of biological activity. While ortho-, meta-, and para-substituted isomers have been synthesized and evaluated, the para-nitrophenyl moiety is frequently associated with potent activity in various therapeutic areas.[5]

The electron-withdrawing nitro group increases the acidity of the thiourea N-H protons, enhancing their ability to act as hydrogen bond donors.[1] This is a crucial factor in the interaction of these molecules with the active sites of enzymes and other biological targets. For instance, in the context of aldose reductase inhibition, the nitro group has been predicted to bind to key residues in the enzyme's active site, mimicking the interaction of the carboxylate group of endogenous substrates.[7]

The Thiourea Linker: The Hydrogen-Bonding Powerhouse

The thiourea moiety is not merely a spacer but an active participant in molecular recognition. The two N-H protons can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual functionality allows for a variety of binding orientations within a receptor's active site. The planarity of the thiourea unit also contributes to its ability to interact with flat aromatic residues through π-π stacking interactions.

The substitution pattern on the aryl rings directly influences the electronic properties of the thiourea linker. Electron-withdrawing groups, such as the nitro group, enhance the hydrogen-bonding capacity of the N-H protons, often leading to increased biological activity.[1]

The Second Aryl Ring: A Playground for Modulating Potency and Selectivity

The nature and position of substituents on the second phenyl ring provide a rich opportunity to fine-tune the pharmacological profile of nitrophenyl thioureas. The introduction of various functional groups can impact a compound's lipophilicity, steric profile, and electronic properties, all of which can influence its absorption, distribution, metabolism, excretion (ADME) properties, and target-specific interactions.

Commonly explored substituents include:

-

Halogens (F, Cl, Br): The introduction of halogens, particularly chlorine, has been shown to enhance the antimicrobial and anticancer activity of nitrophenyl thioureas.[8] Their electron-withdrawing nature can further potentiate the hydrogen-bonding capabilities of the thiourea linker, while their lipophilicity can improve membrane permeability.

-

Alkyl Groups (e.g., -CH3): Small alkyl groups can introduce favorable steric interactions and increase lipophilicity, which can be beneficial for cell penetration.

-

Trifluoromethyl (-CF3): The highly lipophilic and electron-withdrawing trifluoromethyl group is a common substituent in medicinal chemistry. Its inclusion in the second aryl ring of nitrophenyl thioureas has been associated with potent anticancer activity.[9]

The following Graphviz diagram illustrates the key structural components of nitrophenyl thioureas and their influence on biological activity.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. connectjournals.com [connectjournals.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

A Comparative Analysis of Cyclopentyl vs. Phenyl Thiourea Derivatives in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiourea scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activity and synthetic accessibility. The substituents on its nitrogen atoms critically define the resulting compound's pharmacological profile. This guide provides a detailed comparative analysis of two common substituent classes: those bearing a cyclopentyl group and those with a phenyl group. While phenylthioureas are extensively documented, the strategic use of cyclopentyl moieties represents a modern approach to drug design, often termed "escaping from flatland."[1] We will explore the fundamental chemical differences, synthetic strategies, structure-activity relationships (SAR), and pharmacokinetic implications of choosing an aliphatic, three-dimensional cyclopentyl ring over an aromatic, planar phenyl ring. This analysis aims to equip researchers with the foundational knowledge and practical protocols to make informed decisions in the design and optimization of novel thiourea-based therapeutics.

The Phenyl vs. Cyclopentyl Moiety: A Fundamental Chemist's Perspective

The decision to incorporate a cyclopentyl or a phenyl group into a thiourea derivative is a critical one that profoundly impacts the molecule's physicochemical and pharmacological properties. This choice is often a balance between established precedent (phenyl) and the pursuit of improved drug-like characteristics (cyclopentyl).

Physicochemical and Structural Differences

The core difference lies in the hybridization and geometry of the carbon atoms. The phenyl group is a planar, sp2-hybridized aromatic system, while the cyclopentyl group is a non-planar, sp3-hybridized aliphatic ring. This fundamental distinction leads to significant variations in how the molecules interact with their biological environment. The move towards sp3-rich, three-dimensional structures like cyclopentyl is a recognized strategy to enhance properties such as solubility and metabolic stability.[1]

| Property | Phenyl Group | Cyclopentyl Group | Rationale & Implication in Drug Design |

| Structure | Planar, Aromatic (sp2) | Non-planar, Saturated (sp3) | 3D structures (cyclopentyl) can improve solubility and provide more specific interactions with protein binding pockets, a concept known as increasing the fraction of sp3 carbons (Fsp3).[2] |

| Lipophilicity | Generally higher | Generally lower | Replacing a phenyl with a cyclopentyl group can reduce lipophilicity, which may decrease non-specific binding and improve aqueous solubility.[1] |

| Electronic Effects | Can participate in π-π stacking and cation-π interactions. Subject to electronic effects (withdrawing/donating) from other substituents on the ring.[2] | Primarily engages in hydrophobic (van der Waals) interactions. Lacks aromatic electronic effects. | The phenyl ring's electronic nature is key for interactions with aromatic residues in targets but can also be a liability for off-target effects.[2] Cyclopentyl offers a more "neutral" hydrophobic interaction. |

| Metabolic Hotspots | Susceptible to aromatic hydroxylation by Cytochrome P450 enzymes, potentially forming reactive quinone-like metabolites.[3] | Susceptible to aliphatic hydroxylation, which typically leads to more readily excretable metabolites.[4][5] | The metabolic pathway for cyclopentyl is often more predictable and can lead to improved metabolic stability and a better safety profile.[4][5] |

Synthetic Accessibility

Both cyclopentylamine and various substituted anilines (the precursors for the respective thiourea derivatives) are widely commercially available. The core reaction to form the thiourea moiety is robust and generally high-yielding for both classes of amines, typically involving reaction with an isothiocyanate.[6] Therefore, synthetic accessibility is rarely a limiting factor in choosing between these two scaffolds.

Synthesis of Cyclopentyl and Phenyl Thiourea Derivatives

The synthesis of N-substituted thioureas is a well-established process in organic chemistry. The most common and efficient method involves the reaction of a primary amine with an appropriate isothiocyanate.

General Synthetic Workflow

The general workflow is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. This reaction is typically performed in a suitable solvent at room temperature or with gentle heating.

Caption: General workflow for the synthesis of thiourea derivatives.

Experimental Protocol: General Synthesis of 1-Cyclopentyl-3-phenylthiourea

This protocol describes a representative synthesis and can be adapted for various aniline and isothiocyanate starting materials.

Materials:

-

Phenyl isothiocyanate

-

Cyclopentylamine

-

Ethanol (or Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve phenyl isothiocyanate (10 mmol, 1.0 eq) in 30 mL of ethanol.

-

Amine Addition: To the stirring solution, add cyclopentylamine (10 mmol, 1.0 eq) dropwise over 5 minutes at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating under reflux may be required to drive the reaction to completion.

-

Product Isolation: Upon completion, a precipitate often forms. If not, the reaction mixture can be concentrated under reduced pressure. The resulting crude solid is then collected by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials. If further purification is needed, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Dry the purified product under vacuum. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Biological Activity & Structure-Activity Relationships (SAR)

Thiourea derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[7][8][9] The choice between a cyclopentyl and a phenyl group can significantly modulate this activity by influencing how the molecule fits into and interacts with the target protein.

Anticancer Activity

Phenylthiourea derivatives have been extensively studied as anticancer agents.[10][11] SAR studies often reveal that the electronic properties of substituents on the phenyl ring are critical for activity.[12]

-

Phenyl Derivatives: Electron-withdrawing groups (e.g., halogens, -CF₃) on the phenyl ring often enhance cytotoxic activity.[11][12][13] For instance, a study on N-benzoyl-N'-phenylthiourea derivatives showed that adding chlorine atoms to the benzoyl ring progressively increased cytotoxicity against the MCF-7 breast cancer cell line.[12] This suggests that electronic interactions and the ability to form specific hydrogen bonds are key drivers of activity.[11]

-

Cyclopentyl Derivatives: While less documented, replacing the phenyl with a cyclopentyl group alters the binding mode from electronic/π-stacking to purely hydrophobic interactions. This can be advantageous in several scenarios:

-

Improved Selectivity: The defined 3D shape of the cyclopentyl group may fit more selectively into a specific hydrophobic pocket, potentially reducing off-target effects.

-

Overcoming Resistance: If resistance mechanisms involve mutations in aromatic-binding regions of a target protein, an aliphatic scaffold might retain activity.

-

Enhanced Solubility: As noted, the lower lipophilicity can lead to better bioavailability.

-

Table of Comparative Anticancer Activity for Phenylthiourea Analogs This table, adapted from literature data, illustrates the impact of substitution on the phenyl ring on anticancer activity.[12]

| Compound | Substituent (R) on Benzoyl Moiety | IC₅₀ (µM) against MCF-7 Cells |

| N-benzoyl-N'-phenylthiourea | H | 2.83 |

| N-(4-methylbenzoyl)-N'-phenylthiourea | 4-CH₃ | 1.31 |

| N-(4-methoxybenzoyl)-N'-phenylthiourea | 4-OCH₃ | 1.15 |

| N-(4-chlorobenzoyl)-N'-phenylthiourea | 4-Cl | 0.49 |

| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | 2,4-diCl | 0.31 |

Antimicrobial and Antiviral Activity

The thiourea pharmacophore is crucial for antimicrobial and antiviral activities, often due to its ability to chelate metal ions essential for microbial enzymes or to form strong hydrogen bonds with viral proteins.[14][15][16]

-

Phenyl Derivatives: Have shown broad-spectrum antimicrobial activity.[17] The presence of substituents on the phenyl ring modulates the lipophilicity and, consequently, the ability of the compound to penetrate bacterial cell membranes.[14]

-

Cyclopentyl Derivatives: The replacement with a cyclopentyl group can be considered a bioisosteric substitution. In a study of fentanyl analogs, the metabolism shifted from primarily N-dealkylation to oxidation on the alicyclic ring as the ring size increased, demonstrating a significant change in how the body processes the molecule based on this structural change.[4][5] This metabolic shift can lead to different pharmacokinetic profiles and durations of action, which are critical for antimicrobial and antiviral efficacy.

Pharmacokinetics and Bioisosteric Replacement Strategy

A key application of the cyclopentyl-for-phenyl substitution is in lead optimization, where the goal is to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing potency.

The "Escape from Flatland" Rationale

The strategic replacement of a flat, aromatic phenyl ring with a three-dimensional, saturated scaffold like a cyclopentyl or bicyclopentyl group is driven by the need to improve drug-like properties.[1] This workflow is guided by identifying liabilities associated with the phenyl ring and predicting the benefits of its replacement.

Caption: Workflow for the bioisosteric replacement of a phenyl ring.

Conclusion and Future Perspectives

The choice between a cyclopentyl and a phenyl substituent on a thiourea scaffold is a nuanced decision with significant implications for drug development.

-

Phenylthiourea derivatives are well-explored, with a vast body of literature. Their activity is often governed by the electronic nature of the aromatic ring, making them suitable for targets that rely on π-stacking or specific electronic interactions. However, they can suffer from poor solubility and metabolic liabilities.

-

Cyclopentylthiourea derivatives represent a modern approach to mitigate these issues. By introducing a non-planar, sp3-rich scaffold, researchers can often improve solubility, metabolic stability, and selectivity. This "escape from flatland" is a powerful strategy for optimizing lead compounds into viable drug candidates.

Future research should focus on direct, head-to-head comparisons of cyclopentyl and phenyl thiourea analogs in various biological assays. Such studies will provide the quantitative data needed to further validate the benefits of this bioisosteric replacement and guide the rational design of the next generation of thiourea-based therapeutics.

References

- IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.

- BenchChem. (2025). Bicyclopentyl vs. phenyl ring as a bioisostere: a comparative study.

- Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity.

- Malaysian Journal of Analytical Sciences. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY.

- SlideShare. (n.d.). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate.

- PubMed. (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A.

- Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.

- Taylor & Francis Online. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity.

- Bentham Science. (2021). Synthesis and Biological Activity of Some [(5-oxazolyl)-phenyl]-thiourea Derivatives.

- Taylor & Francis Online. (2022). Synthesis and structure–activity relationship studies of mono- and bis-thiourea derivatives featuring halogenated azo dyes with antimicrobial properties.

- BenchChem. (n.d.). Structure-Activity Relationship of Phenylthiourea Analogs as Anticancer Agents: A Comparative Guide.

- PubMed. (2025). Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors: Design, synthesis, biological evaluation, molecular docking, DFT and ADMET studies.

- PMC. (n.d.). Stacking with No Planarity?.

- DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.

- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

- PMC. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS.

- MDPI. (2015). Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies.

- MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.

- Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.

- PMC. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives.

- Springer Medizin. (n.d.). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 4. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS | springermedizin.de [springermedizin.de]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanobioletters.com [nanobioletters.com]

- 15. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. ijcrt.org [ijcrt.org]

Technical Guide: Solubility Profile & Thermodynamic Characterization of 1-Cyclopentyl-3-(4-nitrophenyl)thiourea

The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for 1-Cyclopentyl-3-(4-nitrophenyl)thiourea , a significant intermediate in pharmaceutical synthesis.

Executive Summary

The precise solubility profile of 1-Cyclopentyl-3-(4-nitrophenyl)thiourea (CPNPT) is critical for optimizing its purification, recrystallization, and formulation in drug development. As a thiourea derivative featuring both a lipophilic cyclopentyl ring and a polar nitro-aromatic moiety, CPNPT exhibits complex solvation behavior driven by competing hydrogen bonding and van der Waals interactions.

This guide provides a definitive framework for determining the solubility mole fraction (

Chemical Identity & Structural Analysis[1][2]

Understanding the solute's structure is the first step in predicting solubility behavior.

| Property | Detail |

| Compound Name | 1-Cyclopentyl-3-(4-nitrophenyl)thiourea |

| Molecular Formula | |

| Molecular Weight | ~265.33 g/mol |

| Key Functional Groups | [1][2][3][4] • Thiourea Bridge (-NH-CS-NH-): Strong H-bond donor/acceptor.• 4-Nitrophenyl: Strong electron-withdrawing, high polarity.• Cyclopentyl: Lipophilic, non-polar domain. |

| Predicted Solubility Order | Polar Aprotic (DMF/DMSO) > Polar Protic (Alcohols) > Esters > Non-polar (Hexane) |

Experimental Methodology: Laser Monitoring Dynamic Method

To ensure high-precision solubility data (

Protocol Workflow

Reagents:

-

Solute: CPNPT (Recrystallized, Purity > 99.5% by HPLC).

-

Solvents: Analytical grade (AR) or HPLC grade (Purity > 99.8%).

Procedure:

-

Preparation: Accurately weigh a specific mass of CPNPT (

) and solvent ( -

Equilibration: Set the magnetic stirrer to 400 rpm.

-

Temperature Control: Circulate water from a programmable thermostatic bath (uncertainty

K) through the vessel jacket. -

Laser Setup: Direct a He-Ne laser beam through the suspension. A light intensity meter records the transmittance on the opposite side.

-

Dissolution: Slowly increase the temperature (< 2 K/hour near the endpoint).

-

Endpoint Detection: The temperature at which the laser transmittance reaches a maximum and constant plateau (indicating complete dissolution) is recorded as the saturation temperature (

).

Automated Workflow Visualization

Figure 1: Workflow for the Laser Monitoring Dynamic Method to determine solid-liquid solubility.

Solubility Profile & Data Analysis

The mole fraction solubility (

Where

Representative Solubility Trends

Based on the structural properties of CPNPT, the solubility profile follows a distinct hierarchy. The data below represents the expected trends for this class of thiourea derivatives.

| Solvent Class | Representative Solvent | Solubility Trend ( | Mechanistic Insight |

| Polar Aprotic | DMF, DMSO | High ( | Strong dipole-dipole interactions with the nitro group; disruption of thiourea self-association. |

| Ketones | Acetone | Moderate-High | Good acceptor ability for thiourea protons; favorable interaction with the aromatic ring. |

| Alcohols | Ethanol, Methanol | Moderate ( | H-bonding capability matches the thiourea moiety, but limited by the hydrophobic cyclopentyl ring. |

| Esters | Ethyl Acetate | Moderate-Low | Lower polarity than ketones; less effective at solvating the nitro group. |

| Non-Polar | Hexane, Toluene | Very Low ( | Inability to overcome the strong crystal lattice energy of the polar thiourea solid. |

Mathematical Modeling

To correlate the experimental data, we employ thermodynamic models.[5] The Modified Apelblat Equation is the industry standard for thiourea derivatives due to its accuracy in capturing temperature dependence.

Modified Apelblat Model:

- : Mole fraction solubility

- : Absolute temperature (K)[3][6]

- : Empirical model parameters derived from regression analysis.

Validation Criteria:

The suitability of the model is evaluated using the Relative Average Deviation (RAD):

Thermodynamic Characterization

Understanding the energetics of dissolution is vital for process scale-up (e.g., calculating heat loads for crystallization reactors).

Thermodynamic Parameters

Using the van't Hoff analysis , we derive the apparent thermodynamic functions of dissolution:

-

Enthalpy of Dissolution (

):-

Interpretation: A positive value indicates an endothermic process (solubility increases with temperature).

-

-

Gibbs Free Energy (

):-

Interpretation: A positive value indicates that the dissolution is non-spontaneous at standard conditions (requires thermal energy).

-

-

Entropy of Dissolution (

):-

Interpretation: A positive value reflects the increased disorder as the crystal lattice breaks down and solute molecules disperse.

-

Thermodynamic Cycle Visualization

Figure 2: Thermodynamic cycle representing the dissolution process. Dissolution enthalpy is the net result of lattice breaking (sublimation) and solvation.

Conclusion & Recommendations

For the effective utilization of 1-Cyclopentyl-3-(4-nitrophenyl)thiourea in research and development:

-

Solvent Selection: Use Acetone or Ethyl Acetate for crystallization processes where cooling crystallization is required, as the temperature sensitivity (slope of solubility curve) is typically steeper in these solvents.

-

Process Safety: The dissolution is endothermic . Ensure reactor heating jackets are sized to provide sufficient heat of solution during large-scale dissolution to prevent temperature crashes and uncontrolled nucleation.

-

Data Reliability: Validate all solubility points using the Laser Monitoring method described above, maintaining a RAD < 2% with the Apelblat model.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Wang, Y., et al. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.[5][7]15) K. The Journal of Chemical Thermodynamics, 94, 110-118. Link

- Grant, D. J. W., et al. (1984). Solubility and Thermodynamics of Solution of Thiourea Derivatives in Water and Alcohols. Journal of Pharmaceutical Sciences, 73(10). (Standard reference for thiourea thermodynamics).

- Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. (Methodological reference for solubility modeling).

Sources

- 1. scispace.com [scispace.com]

- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-phenylcyclopentanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Reaction of cyclopentylamine with 4-nitrophenyl isothiocyanate

Application Note: High-Yield Synthesis and Characterization of 1-Cyclopentyl-3-(4-nitrophenyl)thiourea

Abstract & Core Directive

This application note details the synthesis of 1-cyclopentyl-3-(4-nitrophenyl)thiourea , a privileged scaffold in medicinal chemistry known for its utility as a non-nucleoside reverse transcriptase inhibitor (NNRTI), anion sensor, and organocatalyst.

Unlike generic protocols, this guide focuses on the electronic activation provided by the para-nitro group, which facilitates a rapid, "click-like" nucleophilic addition at room temperature. The protocol prioritizes high-purity isolation without column chromatography, adhering to Green Chemistry principles where possible.

Scientific Background & Mechanism

The Chemical Transformation

The reaction involves the nucleophilic addition of cyclopentylamine (a primary aliphatic amine) to 4-nitrophenyl isothiocyanate (an electron-deficient heterocumulene).

-

Reactant A: Cyclopentylamine (Nucleophile,

of conjugate acid -

Reactant B: 4-Nitrophenyl isothiocyanate (Electrophile).

-

Product: 1-Cyclopentyl-3-(4-nitrophenyl)thiourea.

Mechanistic Insight

The reaction rate is significantly enhanced by the electron-withdrawing nitro group (

Key Mechanistic Steps:

-

Nucleophilic Attack: The amine nitrogen attacks the central carbon of the isothiocyanate.

-

Zwitterionic Intermediate: Formation of a transient dipolar species.

-

Proton Transfer: A rapid 1,3-proton shift from the ammonium nitrogen to the thione nitrogen restores neutrality and yields the stable thiourea.

Figure 1: Mechanistic flow of thiourea formation via nucleophilic addition to isothiocyanate.

Experimental Protocol

Safety Warning: Isothiocyanates are lachrymators and sensitizers. Cyclopentylamine is corrosive. Perform all operations in a fume hood.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |

| 4-Nitrophenyl isothiocyanate | 180.18 | 1.0 | Electrophile (Limiting Reagent) |

| Cyclopentylamine | 85.15 | 1.1 | Nucleophile |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium (Anhydrous) |

| Hexanes | - | Solvent | Precipitation/Wash |

Note on Solvent Selection: While Ethanol (EtOH) is a greener alternative, DCM is preferred here if the isothiocyanate is prone to hydrolysis or if the starting material solubility is poor in cold alcohol. For this specific nitro-derivative, DCM ensures complete solubility of reactants but poor solubility of the product, aiding spontaneous precipitation.

Step-by-Step Procedure

-

Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenyl isothiocyanate (1.80 g, 10.0 mmol) in DCM (20 mL). The solution should appear yellow/orange.

-

Addition: Cool the flask slightly in a water bath (20°C) to mitigate exotherms. Add cyclopentylamine (0.94 g, 1.09 mL, 11.0 mmol) dropwise over 5 minutes.

-

Observation: A mild exotherm may occur. The color may deepen initially.

-

-

Reaction: Stir the mixture vigorously at room temperature (25°C) for 2–4 hours.

-

Monitoring: Check via TLC (Mobile Phase: 30% EtOAc in Hexanes). The isothiocyanate spot (

) should disappear; the thiourea product (

-

-

Workup (Precipitation Method):

-

If a solid precipitate has formed (common with nitro-thioureas in DCM), filter directly using a Büchner funnel.

-

If no precipitate forms, concentrate the solution to ~5 mL volume under reduced pressure, then add cold Hexanes (20 mL) to induce crystallization.

-

-

Purification: Wash the filter cake with cold hexanes (2 x 10 mL) to remove excess amine. Recrystallize from hot Ethanol if higher purity (>99%) is required for biological assays.

-

Drying: Dry the yellow crystalline solid under high vacuum at 40°C for 4 hours.

Figure 2: Operational workflow for the synthesis and isolation of the target thiourea.

Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected parameters. The "Self-Validating" nature of this protocol relies on the distinct spectroscopic shift of the thiourea protons.

Physical Properties

-

Appearance: Bright yellow crystalline solid (attributed to the

-nitro chromophore). -

Melting Point: Expected range 160–170°C (Based on structural analogues like N-(4-nitrophenyl)thiourea derivatives [1, 3]). Sharp melting point indicates high purity.

Spectroscopic Data (Predicted/Typical)

| Technique | Parameter | Expected Signal | Structural Assignment |

| Broad Singlet (1H) | NH attached to Aryl ring (Deshielded by | ||

| Doublet (2H) | Aryl Protons ortho to | ||

| Doublet (2H) | Aryl Protons meta to | ||

| Broad Singlet (1H) | NH attached to Cyclopentyl | ||

| Multiplet (1H) | Cyclopentyl CH -N (Methine) | ||

| Multiplets (8H) | Cyclopentyl CH | ||

| IR (ATR) | 1330 & 1500 cm | N-O stretches (Nitro group) | |

| ~1200-1250 cm | C=S stretch (Thione character) | ||

| 3200-3350 cm | N-H stretches |

Validation Check: The most critical indicator of success is the presence of two distinct NH signals in the proton NMR (one aliphatic, one aromatic) and the absence of the sharp Isothiocyanate peak (~2100 cm

Applications & Significance

-

Medicinal Chemistry: The 1-alkyl-3-arylthiourea scaffold is a bioisostere of urea and is widely screened for antimicrobial and antiviral activity (specifically HIV-1 RT inhibition) [2]. The nitro group serves as a handle for reduction to an amine, allowing further derivatization into complex sulfonamides or amides.

-

Anion Sensing: The acidic NH protons (enhanced by the electron-withdrawing nitro group) can form hydrogen bonds with anions like F

or AcO -

Organocatalysis: Thioureas act as hydrogen-bond donor catalysts. This specific electron-deficient derivative can activate imines or carbonyls in Friedel-Crafts or Michael addition reactions.

References

-

BenchChem. Application Notes and Protocols for the Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea. (General Thiourea Protocol and Characterization Standards).

-

National Institutes of Health (PMC). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. (Biological relevance and general synthesis).[5][6][7][8][9][10]

-

MDPI (Molecules). 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea.[1] (Structural characterization of related N-aryl thioureas).

-

MDPI (Sensors). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. (Application of nitrophenyl thioureas in anion sensing).

-

Organic Chemistry Portal. Synthesis of Isothiocyanates and Thioureas.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 3696-22-8: N-(4-Nitrophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: High-Purity Recovery of 1-Cyclopentyl-3-(4-nitrophenyl)thiourea via Optimized Recrystallization

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 1-Cyclopentyl-3-(4-nitrophenyl)thiourea, a compound of interest in medicinal chemistry and materials science. The purity of such compounds is paramount for obtaining reliable and reproducible data in downstream applications. This guide moves beyond a simple list of steps, delving into the rationale behind solvent selection, crystallization kinetics, and purity validation. The protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the final product meets stringent purity requirements. It is intended for researchers, chemists, and drug development professionals seeking a robust and reliable purification methodology.

Core Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature but only sparingly at lower temperatures.[2][3] Conversely, impurities present in the crude material should either be highly soluble at all temperatures (remaining in the liquid phase or "mother liquor" upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).[2]

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[2][4] As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a more purified form, as the molecules selectively arrange themselves into a crystal lattice, excluding the dissimilar impurity molecules.[4][5]

Critical Safety Considerations

1-Cyclopentyl-3-(4-nitrophenyl)thiourea contains a nitroaromatic functional group. Compounds in this class, such as 4-nitrophenol, are often classified as toxic and require careful handling.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[6][8]

-

Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[7]

-

Waste Disposal: Dispose of all chemical waste, including the mother liquor and used filter paper, in accordance with local and institutional regulations. Do not empty into drains.[7]

-

Handling: Avoid dust formation.[6] In case of skin or eye contact, rinse immediately and thoroughly with water.

Part I: Systematic Solvent Selection Protocol

The success of any recrystallization hinges on the selection of an appropriate solvent.[2] A preliminary screening is a critical first step. Based on the polarity imparted by the thiourea and nitro groups, polar organic solvents are likely candidates.[9]

Objective: To identify a solvent (or solvent pair) that provides high solubility at elevated temperatures and low solubility at room temperature or below.

Methodology:

-

Preparation: Place approximately 20-30 mg of the crude 1-Cyclopentyl-3-(4-nitrophenyl)thiourea into several small test tubes.

-

Solvent Addition (Room Temp): To each test tube, add a potential solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise, starting with ~0.5 mL. Agitate the mixture. A suitable solvent will dissolve the compound poorly or not at all at room temperature.[10]

-

Heating: Gently heat the test tubes that showed poor solubility in a water bath. Continue adding the solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will fully dissolve the compound near its boiling point.[10]

-

Cooling & Observation: Allow the hot, clear solutions to cool slowly to room temperature. Subsequently, place them in an ice-water bath for 10-15 minutes.

-

Evaluation: The optimal solvent is the one that yields a large quantity of crystalline precipitate upon cooling.[10] If no single solvent is ideal, a two-solvent system may be necessary.[5]

| Solvent Candidate | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |

| Water | Insoluble | Insoluble | None | Unsuitable |

| Ethanol | Sparingly Soluble | Completely Soluble | Good, crystalline solid | Promising Candidate |

| Acetonitrile | Sparingly Soluble | Completely Soluble | Good, crystalline solid | Promising Candidate |

| Toluene | Soluble | Completely Soluble | Poor to None | Unsuitable (Too Soluble) |

| Hexane | Insoluble | Insoluble | None | Unsuitable |

| Dichloromethane | Soluble | N/A (Low Boiling Point) | Poor to None | Unsuitable (Too Soluble) |

Note: This table presents expected results based on the properties of similar compounds. Actual results must be determined experimentally.

Part II: Detailed Recrystallization Workflow

This protocol assumes ethanol has been selected as the optimal solvent based on preliminary screening.

Equipment:

-

Erlenmeyer flasks (at least two)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Stemless funnel

-

Fluted filter paper

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Dissolution: Place the crude 1-Cyclopentyl-3-(4-nitrophenyl)thiourea into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just completely dissolve the solid.[2][5] Add the solvent in small portions to the flask while heating and stirring on a hot plate. This ensures you create a saturated solution, which is essential for maximizing yield.[2]

-

Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat and add a very small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[2]

-

Hot Gravity Filtration (If Necessary): This step is crucial if insoluble impurities are present or if charcoal was used.[5] Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel. Filter the boiling hot solution quickly to remove insoluble impurities or charcoal.[10] Performing this step rapidly and with pre-heated glassware prevents premature crystallization of the product in the funnel.[10]

-

Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[10] Rushing this step by immediate ice-bath cooling can trap impurities and lead to a less pure product.[10]

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][4]

-

Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol.[2][4] This wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using cold solvent is critical to prevent the dissolution of the purified product.[10]

-

Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or desiccator.

Workflow Diagram

Caption: Recrystallization workflow for 1-Cyclopentyl-3-(4-nitrophenyl)thiourea.

Part III: Purity Assessment - A Self-Validating Protocol

To confirm the success of the purification, the purity of the recrystallized product must be assessed.

-

Thin-Layer Chromatography (TLC):

-

Purpose: To visually compare the purity of the crude material versus the recrystallized product.

-

Procedure: Dissolve small amounts of the crude starting material and the dried recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot both solutions side-by-side on a TLC plate (e.g., silica gel). Develop the plate using an appropriate eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

-

Interpretation: The lane with the crude material may show multiple spots, indicating impurities. The lane with the recrystallized product should ideally show a single, distinct spot, demonstrating successful purification.

-

-

Melting Point Determination:

-

Purpose: Pure crystalline solids have a sharp, defined melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting point range.

-

Procedure: Measure the melting point of the dried, recrystallized crystals.

-

Interpretation: Compare the observed melting point with the literature value for 1-Cyclopentyl-3-(4-nitrophenyl)thiourea. A sharp melting point close to the literature value is a strong indicator of high purity.

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Crystal Yield | - Too much solvent was used during dissolution.[2][10]- The compound is too soluble in the cold solvent.- Premature crystallization occurred during hot filtration.[10] | - Re-heat the solution and evaporate some of the solvent to increase concentration, then attempt to recrystallize again.[2]- Cool the solution to a lower temperature (e.g., dry ice/acetone bath) or select a different solvent.[10]- Ensure the filtration apparatus is adequately pre-heated.[2] |

| Formation of an Oil ("Oiling Out") | - The solution was cooled too rapidly.[2]- The melting point of the solute is below the boiling point of the solvent.- High concentration of impurities depressing the melting point. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[2]- Select a solvent with a lower boiling point. |

| Crystals Do Not Form | - The solution is supersaturated.[2] | - Induce crystallization by scratching the inner surface of the flask with a glass rod at the solution's meniscus.[2][4]- Add a "seed crystal" from a previous successful crystallization. |

References

- Benchchem. (n.d.). Technical Support Center: Recrystallization of Thiourea Derivatives.

- Valeev, N.G., et al. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 434, 02032.

- Google Patents. (n.d.). CN110724078B - Method for purifying thiourea.

- Benchchem. (n.d.). Technical Support Center: Purifying N4-Cyclopentylpyridine-3,4-diamine by Recrystallization.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.

- MDPI. (2024, June 9). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- CymitQuimica. (n.d.). CAS 3696-22-8: N-(4-Nitrophenyl)thiourea.

- Nguyen, T. B., et al. (n.d.). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. PMC.

- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.

- MilliporeSigma. (2021, April 30). 4-nitrophenol - SAFETY DATA SHEET.

- ResearchGate. (2010, April). Measurement and correlation for solubility of thiourea in different solvents.

- G-Biosciences. (n.d.). Safety Data Sheet 4-Nitrophenyl-alpha-D- galactopyranoside.

- PMC. (2024, June 9). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate.

- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.

- MDPI. (2024, June 9). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate.

- Carl ROTH. (2024, March 2). Safety Data Sheet: 4-Nitrophenyl-α-L-fucopyranoside.

- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.

- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.

- MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization.

- Organic Syntheses. (n.d.). Guanylthiourea.

- Chemistry LibreTexts. (2023, January 29). Recrystallization.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Home Page [chem.ualberta.ca]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. carlroth.com [carlroth.com]

- 9. CAS 3696-22-8: N-(4-Nitrophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols for the Biological Screening of Thiourea Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of thiourea derivatives. This document is designed to offer both strategic guidance and detailed, field-proven protocols to assess the therapeutic potential of this versatile class of compounds.

Introduction: The Therapeutic Promise of Thiourea Derivatives

Thiourea and its derivatives represent a significant class of organic compounds with broad and potent biological activities.[1][2] The unique structural features of the thiourea scaffold, including a thionic group and two amino groups, allow for diverse chemical modifications and interactions with various biological targets.[2] These compounds have garnered substantial interest in medicinal chemistry due to their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and enzyme inhibitory agents.[1][2][3]

The therapeutic potential of thiourea derivatives stems from their ability to engage with multiple molecular pathways.[2][4] For instance, in cancer, they have been shown to inhibit the growth of various cancer cell lines, modulate signaling pathways, and even reverse treatment resistance.[1][5] Their antimicrobial properties are often attributed to the inhibition of essential bacterial enzymes like DNA gyrase.[6] Furthermore, many thiourea derivatives exhibit potent antioxidant activity by scavenging free radicals and activating cellular defense mechanisms.[7][8][9]

This guide provides a systematic approach to the biological screening of novel thiourea derivatives, starting with initial cytotoxicity assessments and progressing to more specific functional and mechanistic assays.

Strategic Screening Workflow

A hierarchical screening approach is recommended to efficiently evaluate the biological activities of a library of thiourea derivatives. This strategy allows for the early identification of promising candidates and the allocation of resources to the most compelling compounds.

Figure 1: A strategic workflow for the biological screening of thiourea derivatives.

Primary Screening: Assessing Cytotoxicity

The initial step in evaluating any new compound for therapeutic potential is to determine its effect on cell viability.[10] In vitro cytotoxicity assays are fundamental for establishing a compound's therapeutic window and identifying dose-dependent effects.[11][12]

The MTT Assay: A Reliable Indicator of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][13][14] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Detailed Protocol: MTT Assay

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][15]

-

Cell culture medium (appropriate for the cell line)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals[13]

-

96-well flat-bottom tissue culture plates[16]

-

Microplate reader[13]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[17][18]

-

Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[17]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[15][18] A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[11]

Secondary Screening: Elucidating Functional Activities

Following the initial cytotoxicity screening, compounds exhibiting interesting activity can be further investigated in a panel of functional assays to determine their specific biological effects.

Anticancer Activity

Thiourea derivatives have shown significant promise as anticancer agents by targeting various cancer cell lines and molecular pathways.[1][2][5]

The anticancer effects of thiourea derivatives are often multi-targeted.[2] They have been reported to inhibit key enzymes involved in carcinogenesis, such as protein kinases (e.g., VEGFR2, HER2, B-RAF), and to interfere with signaling pathways like the Wnt/β-catenin pathway.[2][4] Some derivatives have also been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[5]

Figure 2: Potential mechanisms of anticancer activity for thiourea derivatives.

Antimicrobial Activity

Thiourea derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[19][20]

The antimicrobial potential of thiourea derivatives can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[6]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)[6]

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.[6]

-

Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. Add the diluted inoculum to each well.[6]

-

Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).[6]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[6]

One of the key mechanisms of antibacterial action for some thiourea derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[6]

Materials:

-

E. coli DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl, pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)[21]

-

Agarose gel electrophoresis system

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.[21][22]

-

Enzyme Addition: Add DNA gyrase to initiate the reaction.[21][22]

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[21][22]

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and EDTA).

-

Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.[21]

Antioxidant Activity

Many thiourea derivatives possess significant antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[1][7]

The antioxidant capacity of thiourea derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, resulting in a color change that can be measured spectrophotometrically.[7]

Enzyme Inhibition Assays

Thiourea derivatives are known to inhibit a variety of enzymes with therapeutic relevance.[2][23]

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and contributes to the formation of urinary stones.[24] Thiourea derivatives have been identified as potent urease inhibitors.[25]

Principle: This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.[24] The ammonia reacts with a phenol-hypochlorite solution to form a blue-green indophenol compound, which is quantified spectrophotometrically.[24]

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer

-

Phenol-hypochlorite reagent

-

96-well microplate reader

Procedure:

-

Pre-incubation: Pre-incubate the urease enzyme with the test compound at various concentrations in a 96-well plate.[25][26]

-

Substrate Addition: Add urea solution to initiate the enzymatic reaction.[25]

-

Color Development: Stop the reaction and add the phenol-hypochlorite reagent to develop the color.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm.[24]

Data Analysis: Calculate the percentage of urease inhibition using the following formula:[24] % Inhibition = [1 - (OD of test well / OD of control well)] x 100

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[27] Several thiourea derivatives have been reported as potent tyrosinase inhibitors.[27][28]

Data Presentation and Interpretation

For a clear comparison of the biological activities of different thiourea derivatives, it is essential to present quantitative data in a structured format.

Table 1: Summary of Biological Activities of Hypothetical Thiourea Derivatives

| Compound ID | Cytotoxicity (IC50, µM) | Antimicrobial (MIC, µg/mL) | Antioxidant (DPPH IC50, µM) | Urease Inhibition (IC50, µM) |

| TH-01 | 15.2 | >128 | 25.8 | 5.6 |

| TH-02 | 5.8 | 16 | 42.1 | 22.4 |

| TH-03 | 78.9 | 64 | 12.5 | >100 |

| Control | Varies | Varies | Varies | Varies |

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the comprehensive biological screening of thiourea derivatives. By systematically evaluating their cytotoxicity, functional activities, and mechanisms of action, researchers can effectively identify and advance promising candidates for further preclinical and clinical development. The versatility of the thiourea scaffold continues to make it a highly attractive starting point for the discovery of novel therapeutics.

References

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). Marmara Pharmaceutical Journal. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). Molecules. Retrieved from [Link]

-

Antioxidant Activity of Urea/ Thiourea Derivatives of 5- Methyl-3-(urediomethyl)-hexanoic Acid. AIP Publishing. Retrieved from [Link]

-

DNA gyrase supercoiling inhibition assay. Bio-protocol. Retrieved from [Link]

-

In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine. (2020). PubMed. Retrieved from [Link]

-

4.5.1. Urease Enzyme Inhibition Assay. Bio-protocol. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]

-

RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences. Retrieved from [Link]

-

Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules. Retrieved from [Link]

-

Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. (2022). PubMed. Retrieved from [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). MDPI. Retrieved from [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

-

Synthesis and Antibacterial Screening of Some 1-Aroyl-3-aryl Thiourea Derivatives. (2016). ResearchGate. Retrieved from [Link]

-

Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. Retrieved from [Link]

-

Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. (2022). RSC Publishing. Retrieved from [Link]

-

Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). Clinical and Experimental Health Sciences. Retrieved from [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). MDPI. Retrieved from [Link]

-

Synthesis, characterization and screening of novel glycoside derivatives of thiourea for antimicrobial activity. IJARIIT. Retrieved from [Link]

-

Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). Molecules. Retrieved from [Link]

-

Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. Retrieved from [Link]

-

A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025). Heliyon. Retrieved from [Link]

-

Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

In Vitro Urease Inhibition Assay. BindingDB. Retrieved from [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]

Sources

- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kosheeka.com [kosheeka.com]

- 11. researchgate.net [researchgate.net]

- 12. ijprajournal.com [ijprajournal.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. researchhub.com [researchhub.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]